(S)-Butaprost free acid
Description
Prostaglandin (B15479496) E2 Receptors: Classification and Physiological Significance
Prostaglandin E2 (PGE2) is a principal prostanoid that exerts its multifaceted effects by binding to four distinct receptor subtypes: EP1, EP2, EP3, and EP4. wikipedia.orgphysiology.org These receptors are distributed throughout various tissues and organs, including the gastrointestinal tract, cardiovascular system, and central nervous system, where they regulate a multitude of physiological functions. wikipedia.orgnih.gov
The EP receptors are classified based on their primary signal transduction mechanisms. ahajournals.orgphysiology.org The EP1 receptor is coupled to Gq proteins, leading to an increase in intracellular calcium levels. ahajournals.org In contrast, EP2 and EP4 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. ahajournals.orgphysiology.orgfrontiersin.org The EP3 receptor, which has several splice variants, primarily couples to Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP. ahajournals.org This differential coupling to G proteins allows PGE2 to elicit a wide range of, and sometimes opposing, biological responses. physiology.org
The physiological significance of these receptors is vast. For instance, in the gastrointestinal tract, PGE2 is crucial for mucosal protection, and the dysregulation of EP receptor expression is implicated in inflammatory bowel disease and colorectal cancer. nih.gov In the cardiovascular system, prostanoids, including PGE2, are key regulators of vascular tone and thrombosis. ahajournals.orgnih.gov
The Role of EP2 Receptors in Cellular Signaling Pathways
The EP2 receptor, a Gs-coupled receptor, plays a pivotal role in mediating the effects of PGE2 through the activation of several downstream signaling cascades. wikipedia.orgspandidos-publications.com Upon agonist binding, the EP2 receptor undergoes a conformational change that activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. frontiersin.orgspandidos-publications.com The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). spandidos-publications.comemory.edu
Beyond the canonical Gs-cAMP-PKA pathway, EP2 receptor activation can also initiate other signaling cascades. wikipedia.orgspandidos-publications.com Research has shown that EP2 receptors can also signal through pathways involving β-arrestin, which can lead to the activation of the PI3K/Akt and ERK pathways, influencing cell proliferation and migration. spandidos-publications.comemory.edu Furthermore, the EP2 receptor can activate the glycogen (B147801) synthase kinase 3β (GSK-3β) and β-catenin pathways. spandidos-publications.com In certain contexts, particularly in microglia, EP2 receptor signaling has been shown to prominently involve Epac (exchange protein directly activated by cAMP), modulating inflammatory responses. nih.gov This multiplicity of signaling pathways underscores the complex and cell-type-specific roles of the EP2 receptor.
Table 1: Key Signaling Pathways of the EP2 Receptor
| Signaling Pathway | Key Mediators | Primary Cellular Response |
|---|---|---|
| Gs-cAMP-PKA | Gαs, Adenylyl Cyclase, cAMP, PKA, CREB | Gene transcription, modulation of inflammation spandidos-publications.comemory.edu |
| β-arrestin | β-arrestin, Src, EGFR, PI3K, Akt, ERK | Cell proliferation and migration spandidos-publications.comemory.edu |
| GSK-3β/β-catenin | Gβγ, PI3K, Akt, GSK-3β, β-catenin | Gene transcription, cell growth spandidos-publications.com |
| Epac | Epac, Rap | Modulation of microglial activation and inflammation emory.edunih.gov |
Butaprost (Free Acid Form) as a Selective Chemical Probe in Prostanoid Receptor Research
Butaprost is a synthetic analog of prostaglandin E1 that has been instrumental as a selective agonist for the EP2 receptor in pharmacological studies. caymanchem.comarvojournals.orgtargetmol.com Its utility as a research tool lies in its ability to preferentially activate the EP2 receptor, allowing for the elucidation of the specific physiological and pathological roles of this receptor subtype. caymanchem.com
The free acid form of butaprost exhibits a significantly higher binding affinity for the EP2 receptor compared to its ester prodrug. caymanchem.comnih.gov While butaprost itself (the methyl ester) has a Ki value of 2,400 nM for the murine EP2 receptor, the free acid form has a Ki of 73 nM. caymanchem.comtargetmol.comnih.gov This increased potency makes butaprost free acid a more effective tool for studying EP2 receptor-mediated signaling events. caymanchem.com However, it is important to note that while butaprost is considered EP2-selective, its selectivity over other prostanoid receptors, such as EP3 and IP, can vary depending on the experimental system. spandidos-publications.comnih.gov For instance, one study noted that the selectivity of butaprost for EP2 was only about 18-fold higher than for EP3. spandidos-publications.com
Despite this, butaprost and its free acid form have been widely used to investigate the functions of the EP2 receptor in various contexts, including its role in intraocular pressure regulation, neuroprotection, and inflammation. arvojournals.orgnih.govnih.gov For example, studies have utilized butaprost to demonstrate the involvement of EP2 receptors in increasing uveoscleral outflow in the eye and in providing neuroprotection in models of status epilepticus. arvojournals.orgnih.gov
Table 2: Chemical Properties of Butaprost (Free Acid Form)
| Property | Value |
|---|---|
| Molecular Formula | C23H38O5 caymanchem.com |
| Molecular Weight | 394.3 Da gpcrdb.org |
| Hydrogen Bond Acceptors | 4 gpcrdb.org |
| Hydrogen Bond Donors | 3 gpcrdb.org |
| Rotatable Bonds | 13 gpcrdb.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-ZHIWTBQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Synthetic Chemistry of Butaprost Free Acid Form
Stereochemical Isomerism and Conflation in Early Literature
The stereochemistry of Butaprost, particularly at the C-16 position, has been a source of significant confusion in early scientific publications. This has led to careful studies to definitively identify the biologically active epimer.
Definitive Identification of the Active C-16 Epimer
Initial reports in the 1980s incorrectly identified the more active epimer of Butaprost as having the (R)-configuration at the C-16 position. caymanchem.comcaymanchem.com However, subsequent and more detailed studies conducted in the late 1990s in both the United States and Japan conclusively established that the biologically active epimer is, in fact, the (S)-isomer. caymanchem.comcaymanchem.com This correction was crucial for the accurate pharmacological characterization and use of Butaprost as a selective EP2 receptor agonist. The (R)-epimer is now generally considered to be the less active of the two. caymanchem.comcaymanchem.com
Comparative Analysis of (S)-Butaprost and (R)-Butaprost (Free Acid Forms) Activities
The two C-16 epimers of Butaprost, (S)-Butaprost and (R)-Butaprost, exhibit notable differences in their biological activity. The (S)-isomer is the more potent and selective agonist for the EP2 receptor. cvmh.frcaymanchem.comneobioscience.comchemicalbook.com In its free acid form, Butaprost generally demonstrates a significantly higher binding affinity for its target receptors compared to its ester derivatives, often by a factor of 10 to 100. caymanchem.comcvmh.fr
For instance, Butaprost methyl ester binds to EP2 receptor-transfected CHO cell membranes with a Ki value of 2,400 nM, whereas the free acid form has a much lower Ki value of 73 nM, indicating higher affinity. cvmh.fr The two-series congener of Butaprost free acid, CAY10399, also shows a high affinity with a Ki of 92 nM. cvmh.fr While the pharmacology of (R)-Butaprost has not been as extensively studied, it is consistently reported as the less active epimer. cvmh.frcaymanchem.comneobioscience.comchemicalbook.com
Comparative Activity of Butaprost Forms
| Compound | Receptor | Cell Line | Activity (Ki) |
|---|---|---|---|
| Butaprost methyl ester | EP2 | CHO | 2,400 nM |
| Butaprost (free acid) | EP2 | CHO | 73 nM |
| CAY10399 (2-series congener) | EP2 | CHO | 92 nM |
Synthetic Methodologies and Chemical Modifications for Butaprost (Free Acid Form) Analogs
The synthesis of Butaprost and its analogs involves sophisticated chemical strategies to control stereochemistry and improve stability and potency.
Specific Reaction Pathways and Strategies (e.g., Julia Olefination)
A key transformation in the synthesis of Butaprost is the Julia olefination, a widely used method for forming carbon-carbon double bonds. wikipedia.org Specifically, the magnesium-mediated Julia olefination is employed to couple an optically active sulfone with an aldehyde component, establishing the desired E-double bond in the prostaglandin (B15479496) side chain. smolecule.comresearchgate.net This reaction is crucial for building the complex molecular architecture of Butaprost. The Julia-Lythgoe olefination, a related method, is also a key step in the synthesis of various prostaglandin analogs, valued for its ability to produce the trans-13,14-ene as the sole product. researchgate.net
The synthesis often involves the stereoselective reduction of ketone intermediates. For example, the reduction of the C9 keto group, typically with sodium borohydride, is a critical step that can yield a mixture of 9α- and 9β-epimers. smolecule.com Achieving the natural 9α-hydroxyl orientation requires either highly stereoselective reduction conditions or subsequent separation and inversion steps.
Development of Chemically Stabilized Analogs (e.g., 9β-chloro derivatives)
A significant limitation of Butaprost is its chemical instability, primarily due to the dehydration of the hydroxy-cyclopentanone ring, which renders the molecule inactive. researchgate.net To address this, researchers have developed chemically stabilized analogs. A notable modification is the introduction of a 9β-chloro group in place of the C9-carbonyl moiety. researchgate.netresearchgate.netmolaid.comphysiology.org This substitution results in compounds that are much more resistant to degradation and exhibit promising selectivity and agonist activity profiles. researchgate.net For example, the 9β-chloro derivative, ONO-AE1-259, has been shown to be a potent agonist. physiology.org These stabilized analogs represent a significant advancement in the development of more robust EP2 receptor agonists for research and potential therapeutic applications. medchemexpress.eunih.gov
Pharmacological Characterization of Butaprost Free Acid Form at E Prostanoid Receptors
Receptor Binding Affinity and Ligand-Receptor Interactions
The binding affinity of a ligand to its receptor is a critical measure of their interaction, often quantified by the dissociation constant (K_i) or the half-maximal inhibitory concentration (IC_50).
Butaprost free acid demonstrates a notable binding affinity for the EP2 receptor. Studies using membranes from Chinese hamster ovary (CHO) cells transfected with the EP2 receptor have reported K_i values of 73 nM and 92 nM for Butaprost free acid and its 2-series congener, CAY10399, respectively. caymanchem.comglpbio.combertin-bioreagent.com Another study identified a K_i of approximately 80 nM for Butaprost free acid at both human and murine recombinant EP2 receptors. researchgate.net In functional assays, Butaprost free acid has shown affinity for the human EP2 receptor with a pK_i of 5.9–7. nih.gov
Interactive Table: Binding Affinity of Butaprost (Free Acid Form) for EP2 Receptors
| Compound | Receptor System | K_i (nM) | pK_i | Source(s) |
| Butaprost (free acid) | EP2-transfected CHO cells | 73 | - | caymanchem.com, glpbio.com, bertin-bioreagent.com |
| Butaprost (free acid) | Human & Murine recombinant EP2 | ~80 | - | researchgate.net |
| Butaprost (free acid) | Human EP2 | - | 5.9-7 | nih.gov |
| CAY10399 (congener) | EP2-transfected CHO cells | 92 | - | caymanchem.com, glpbio.com, bertin-bioreagent.com |
A consistent finding in prostanoid pharmacology is that free acids generally exhibit significantly higher binding affinity for their receptors compared to their corresponding ester derivatives. caymanchem.comglpbio.combertin-bioreagent.com This principle holds true for Butaprost. The methyl ester form of Butaprost binds to membranes from EP2 receptor-transfected CHO cells with a K_i value of 2,400 nM. caymanchem.comglpbio.combertin-bioreagent.com In contrast, the free acid form is substantially more potent, with a reported K_i of 73 nM. caymanchem.comglpbio.com This represents a roughly 32-fold higher affinity for the free acid compared to the methyl ester. researchgate.net This significant difference in potency underscores the importance of the free carboxyl group for high-affinity receptor binding. caymanchem.com
Interactive Table: Comparative Binding Affinities of Butaprost Forms at the EP2 Receptor
| Compound Form | K_i (nM) | Fold Difference (Free Acid vs. Ester) | Source(s) |
| Butaprost (free acid) | 73 | ~32x higher | caymanchem.com, glpbio.com, researchgate.net |
| Butaprost (methyl ester) | 2,400 | - | caymanchem.com, glpbio.com, medchemexpress.com |
Dissociation Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC_50) for EP2 Receptors
Agonist Efficacy and Functional Potency at EP2 Receptors
Beyond binding, the ability of a compound to activate its receptor and elicit a biological response (agonist efficacy) is a key aspect of its pharmacological profile.
In functional assays using recombinant receptor systems, Butaprost demonstrates concentration-dependent activation of the EP2 receptor. In studies with COS cells transfected with the human EP2 receptor, Butaprost stimulated cyclic AMP (cAMP) production with a half-maximal effective concentration (EC_50) of about 5 µM. caymanchem.com In ex vivo studies on rat locus coeruleus neurons, Butaprost (0.01-10 μM) produced a concentration-dependent increase in neuronal firing rate, with an EC_50 of 0.45 µM. ehu.esnih.gov This effect was hindered by a selective EP2 receptor antagonist, confirming the involvement of this receptor. ehu.esnih.gov
The nature of receptor activation can vary, with some agonists (full agonists) eliciting a maximal response and others (partial agonists) producing a submaximal response even at saturating concentrations. Butaprost free acid has been characterized as a highly selective partial agonist at recombinant human EP2 receptors. nih.govepa.gov In contrast, its methyl ester derivative elicits only small, low-potency responses. nih.govepa.gov While PGE2 acts as a full agonist, Butaprost free acid's partial agonism provides a distinct pharmacological tool. nih.gov The (R)-epimer of Butaprost is generally considered the less active form, though its pharmacology has not been as extensively studied. caymanchem.com
Concentration-Response Profiles in Recombinant Receptor Systems
Receptor Selectivity Profiling Across the Prostanoid Receptor Family
Butaprost is valued for its selectivity for the EP2 receptor over other members of the prostanoid receptor family, which includes EP1, EP3, EP4, DP, FP, IP, and TP receptors.
In binding assays with recombinant murine receptors, Butaprost did not bind appreciably to EP1, EP3, EP4, DP, TP, FP, or IP receptors. caymanchem.com However, some studies indicate a more nuanced selectivity profile. One report noted that Butaprost free acid has some affinity for the human EP3 receptor, with a pK_i of 5.8, making it approximately 17-fold selective for EP2 over EP3. nih.govnih.gov In functional assays, while Butaprost is selective for EP2, it has also been shown to have nearly the same potency for the IP receptor as for the EP2 receptor (EC_50 of 25 nM and 32 nM, respectively), which can limit its utility in systems where both receptors are present. nih.gov Despite this, it remains a key tool for distinguishing EP2-mediated responses from those mediated by EP1 and EP4 receptors. nih.gov
Assessment of Cross-Reactivity with EP1, EP3, EP4, DP, IP, and TP Receptors
The selectivity of Butaprost (free acid form) for the EP2 receptor has been extensively documented through radioligand binding assays and functional studies across various species and cell systems. These studies consistently demonstrate that while Butaprost is a potent activator of the EP2 receptor, its interaction with other EP receptor subtypes (EP1, EP3, EP4) and other prostanoid receptors—namely the prostaglandin (B15479496) D2 receptor (DP), prostacyclin receptor (IP), and thromboxane (B8750289) receptor (TP)—is markedly limited. physiology.orgnih.gov
In studies using Chinese hamster ovary (CHO) cells stably expressing cloned mouse prostanoid receptors, butaprost showed selective binding to the EP2 receptor. nih.gov It was effectively used to discriminate between the EP2 and EP4 receptors, as it did not bind to the EP4 receptor. nih.gov The EP3 receptor was found to have the broadest binding profile for various ligands, but butaprost's affinity for it was low. nih.gov Similarly, the DP, IP, and TP receptors showed high ligand binding specificity for their endogenous ligands, with no significant binding of butaprost observed. nih.gov
While generally highly selective, some studies have noted a degree of cross-reactivity, particularly with the EP3 receptor. For instance, certain binding studies have suggested that the selectivity of butaprost for the EP2 receptor is approximately 17- to 18-fold higher than for the EP3 receptor. nih.govspandidos-publications.com
Functional assays corroborate the binding data. In human non-pigmented ciliary epithelial (NPE) cells, which endogenously express the EP2 receptor, butaprost effectively stimulated cyclic AMP (cAMP) formation. nih.gov Conversely, in CHO cells expressing the EP4 receptor, butaprost was functionally inactive at concentrations up to 10,000 nM. nih.gov Further studies in neonatal rat cardiomyocytes showed that while an EP1/EP3 agonist (Sulprostone) increased the heart rate, butaprost had no effect, indicating a lack of significant functional activity at the EP1 and EP3 receptors in this specific tissue. plos.org
The following tables summarize the binding affinity (Ki) and functional activity (EC50) of butaprost at various prostanoid receptors from published research.
Table 1: Binding Affinity (Ki) of Butaprost at Prostanoid Receptors This table is interactive. Click on the headers to sort the data.
| Receptor | Species/Cell Line | Ligand Form | Ki (nM) | Reference |
|---|---|---|---|---|
| EP2 | Human (CHO cells) | Free Acid | 73 | caymanchem.comcaymanchem.comnih.gov |
| EP2 | Mouse (CHO cells) | Ester | 110 | physiology.org |
| EP2 | Mouse (CHO cells) | Ester | 2400 | nih.gov |
| EP1 | Mouse (CHO cells) | Ester | >10,000 | physiology.org |
| EP3 | Mouse (CHO cells) | Ester | >10,000 | physiology.org |
| EP4 | Mouse (CHO cells) | Ester | >10,000 | physiology.org |
Table 2: Functional Activity (EC50) of Butaprost at Prostanoid Receptors This table is interactive. Click on the headers to sort the data.
| Receptor | Species/Cell Line | Assay | EC50 (nM) | Reference |
|---|---|---|---|---|
| EP2 | Human (NPE cells) | cAMP Formation | 212 | nih.gov |
| EP2 | Human | Functional Assay | 5800 | physiology.org |
| EP2 | Murine | Functional Assay | 33 | abmole.com |
| EP4 | Chinese Hamster (CHO cells) | cAMP Formation | >10,000 (inactive) | nih.gov |
Implications of Differential Selectivity in Research Applications
The high degree of selectivity of butaprost for the EP2 receptor makes it an invaluable pharmacological tool for elucidating the specific physiological and pathophysiological roles of this receptor subtype. caymanchem.comcaymanchem.com By selectively activating the EP2 receptor, researchers can dissect its functions from those mediated by other prostanoid receptors, particularly the other PGE2 receptor subtypes (EP1, EP3, and EP4), which often have distinct or even opposing effects. researchgate.net
A key application of butaprost's selectivity is in distinguishing the functions of EP2 and EP4 receptors. nih.gov Both receptors are coupled to the Gαs protein and mediate their effects primarily through the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels. annualreviews.org Because butaprost activates EP2 but not EP4 receptors, it allows for the specific investigation of EP2-mediated signaling pathways. physiology.orgnih.gov
This differential selectivity has been exploited in numerous research areas:
Ocular Pharmacology: Butaprost has been instrumental in demonstrating the role of the EP2 receptor in regulating intraocular pressure. Studies in monkeys have shown that butaprost lowers elevated intraocular pressure by increasing uveoscleral outflow, highlighting the EP2 receptor as a potential therapeutic target for glaucoma. arvojournals.orgarvojournals.org
Inflammation and Immunology: In studies of mast cells, selective activation of the EP2 receptor by butaprost was shown to inhibit IgE-mediated degranulation. nih.gov This contrasts with the effects of the non-selective agonist PGE2, which can have varied effects due to its activity at other pro-inflammatory EP receptors. nih.gov Similarly, butaprost has been used to probe the role of EP2 in modulating microglial activation and cytokine production. acs.org
Neuroscience: The specific effects of EP2 receptor activation on neuronal excitability have been characterized using butaprost. In the rat locus coeruleus, butaprost-induced increases in neuronal firing were blocked by a selective EP2 antagonist but not by antagonists for EP3 or EP4 receptors, confirming the effect was mediated solely through the EP2 subtype. ehu.es
Cardiovascular Research: In studies on neonatal rat cardiomyocytes, the lack of an effect from butaprost on the beating rate, in contrast to the positive chronotropic effects of an EP1/EP3 agonist, helped to differentiate the roles of EP receptor subtypes in cardiac regulation. plos.org
Molecular Mechanisms of Action and Downstream Signaling Cascades Mediated by Butaprost Free Acid Form
Gαs-Coupled Signaling and Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation
The canonical signaling pathway activated by Butaprost involves the coupling of the EP2 receptor to the stimulatory G protein, Gαs. nih.gov This interaction triggers a well-defined downstream cascade centered around the production of cyclic adenosine monophosphate (cAMP). nih.govspandidos-publications.comfrontiersin.org
Adenylate Cyclase Stimulation and Intracellular cAMP Accumulation
Upon activation by the Butaprost-bound EP2 receptor, the Gαs subunit stimulates the enzyme adenylate cyclase. spandidos-publications.comnih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, leading to a significant increase in intracellular cAMP levels. nih.govnih.govpnas.orgresearchgate.net Studies have demonstrated that treatment with Butaprost results in a robust and dose-dependent accumulation of intracellular cAMP in various cell types. nih.govnih.govpnas.org For instance, in HEK 293 cells transfected with the EP2 receptor, Butaprost treatment led to a 95-fold increase in intracellular cAMP levels compared to untreated cells. biomolther.org Similarly, in Madin-Darby canine kidney (MDCK) cells, Butaprost markedly increased intracellular cAMP levels. nih.gov This elevation of cAMP is a critical initiating step for the subsequent activation of downstream effectors.
Protein Kinase A (PKA) Activation and cAMP-Responsive Element Binding Protein (CREB) Phosphorylation
The primary downstream effector of cAMP is Protein Kinase A (PKA). spandidos-publications.comnih.gov Increased intracellular cAMP levels lead to the activation of PKA, which in turn phosphorylates a variety of substrate proteins, thereby modulating their activity. nih.govoup.com A key substrate of PKA is the cAMP-responsive element-binding protein (CREB). nih.govoup.com PKA-mediated phosphorylation of CREB at serine 133 is a crucial event that enables CREB to bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. oup.comoup.com Studies have shown that Butaprost treatment can induce the phosphorylation of CREB. nih.govoup.comoup.com This activation of the PKA-CREB pathway is a central mechanism through which Butaprost exerts its effects on gene expression and cellular function.
G Protein-Independent Signaling Pathways
Beyond the classical Gαs-cAMP pathway, Butaprost can also trigger signaling cascades that are independent of G protein activation. These non-canonical pathways often involve the recruitment of other signaling molecules to the activated EP2 receptor. spandidos-publications.comnih.gov
Beta-Arrestin Recruitment and Receptor Internalization
Beta-arrestins (β-arrestins) are a family of proteins that play a critical role in the desensitization and internalization of G protein-coupled receptors (GPCRs). nih.gov Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. spandidos-publications.comnih.gov While the EP2 receptor is known to be relatively resistant to homologous desensitization and internalization compared to other prostanoid receptors, studies have shown that Butaprost can induce the formation of a complex between the EP2 receptor, β-arrestin1, and the non-receptor tyrosine kinase Src. spandidos-publications.comfrontiersin.orgnih.govspandidos-publications.com This recruitment of β-arrestin can serve as a scaffold to initiate G protein-independent signaling events. emory.edu
Crosstalk with Non-Canonical Signaling Effectors (e.g., Src Kinase, Epidermal Growth Factor Receptor (EGFR))
The recruitment of β-arrestin to the Butaprost-activated EP2 receptor can lead to the formation of a signaling complex that includes Src kinase. nih.govspandidos-publications.com The formation of this EP2-β-arrestin1-Src complex results in the activation of Src. nih.govresearchgate.net Activated Src can then, in turn, transactivate the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govresearchgate.net This transactivation of EGFR initiates its own downstream signaling cascades, including the activation of pathways involving Akt, ERK1/2, and STAT3. nih.govspandidos-publications.comresearchgate.netnih.gov For instance, in mouse keratinocytes, Butaprost-induced c-Src-dependent EGFR transactivation was found to be independent of the G protein/cAMP pathway. nih.gov Inhibition of either Src or EGFR has been shown to diminish the downstream signaling events and cellular responses induced by Butaprost in certain contexts. nih.govspandidos-publications.comresearchgate.net This crosstalk between the EP2 receptor and the EGFR signaling network represents a significant G protein-independent mechanism through which Butaprost can exert its biological effects.
Modulation of Intracellular Protein Kinase Activities
The binding of Butaprost to the EP2 receptor triggers significant changes in the activity of key intracellular protein kinases, which in turn regulate a wide array of cellular functions.
The overexpression of the EP2 receptor has been shown to induce an increase in the phosphorylation and kinase activity of p38, a member of the Mitogen-Activated Protein Kinase (MAPK) family. nih.govnih.govgenscript.com This suggests that the upregulation of the EP2 receptor can promote p38 activation through a pathway that may not be dependent on traditional G-protein coupling. nih.govbiomolther.org Interestingly, studies in HEK 293 cells overexpressing the EP2 receptor found that while Butaprost treatment led to a significant increase in intracellular cAMP levels, it did not further enhance the EP2-induced phosphorylation of p38. nih.govbiomolther.org This indicates that the phosphorylation of p38 initiated by EP2 receptor expression is independent of agonist-stimulated heterotrimeric G protein activity. nih.gov
The mechanism underlying this agonist-independent p38 activation involves the Src kinase. nih.govnih.govgenscript.com Research has demonstrated that the EP2 receptor can form a complex with Src and β-arrestin, providing a novel pathway for EP2 signaling to regulate the p38 pathway. nih.govnih.gov Inhibition of Src was found to completely block the EP2-induced phosphorylation of p38, confirming that Src acts as an upstream kinase in this process. nih.govgenscript.com
Butaprost has been identified to upregulate gene expression through pathways involving Protein Kinase C (PKC). medchemexpress.commerckmillipore.commedchemexpress.com A key example of this is the regulation of the orphan nuclear receptor Nur77. medchemexpress.commerckmillipore.com Studies have demonstrated that Butaprost-induced upregulation of Nur77 mRNA expression is mediated through the PKC pathway. medchemexpress.commerckmillipore.commedchemexpress.com This finding was significant as it established a direct link between the stimulation of the EP2 receptor and the activation of Protein Kinase C. merckmillipore.com While PKC activation is a known mechanism for modulating the expression and localization of various proteins, its specific role in EP2-mediated signaling is an important aspect of Butaprost's action. merckmillipore.commdpi.com
Table 1: Butaprost's Influence on Protein Kinase Activities
| Target Kinase Pathway | Effect of Butaprost/EP2 Activation | Mechanism/Context | Key Findings |
|---|---|---|---|
| MAPK (p38) | EP2 overexpression induces p38 phosphorylation; Butaprost does not further increase this effect. nih.govbiomolther.org | Agonist-independent signaling via a non-G protein coupled pathway involving Src and β-arrestin. nih.govnih.gov | p38 activation is linked to EP2 receptor levels, not direct agonist stimulation. nih.gov |
| Protein Kinase C (PKC) | Activates the PKC pathway to modulate gene expression. medchemexpress.commerckmillipore.com | Mediates the upregulation of specific genes, such as Nur77. medchemexpress.commerckmillipore.commedchemexpress.com | Establishes a link between EP2 receptor stimulation and PKC activation. merckmillipore.com |
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38 Phosphorylation)
Effects on Phosphatase and Gene Regulatory Proteins
Beyond protein kinases, Butaprost's mechanism of action extends to the regulation of phosphatases and key proteins involved in gene transcription and epigenetic modifications.
Butaprost, acting as a specific EP2 agonist, has been shown to increase the phosphatase activity of PTEN (Phosphatase and Tensin Homolog). nih.gov In studies using human lung fibroblasts (IMR-90 cells), treatment with Butaprost resulted in a 3.5-fold increase in PTEN activity compared to control conditions. nih.gov This enhancement of PTEN activity occurs without a corresponding increase in the total levels of PTEN protein. nih.gov The underlying mechanism for this increased activity is associated with a decrease in the tyrosine phosphorylation of the PTEN enzyme. nih.gov This finding highlights a novel mechanism whereby EP2 receptor signaling can modulate cellular processes, such as fibroblast migration, through the regulation of PTEN. nih.govaai.org
Butaprost has been observed to affect the expression of enzymes involved in DNA methylation. In human gingival fibroblast cultures, treatment with Butaprost for 24 hours altered the mRNA levels of DNA methyltransferase 1 (DNMT1) and DNA methyltransferase 3a (DNMT3a). researchgate.net Specifically, a higher concentration (10 μM) of Butaprost appeared to reduce the expression of DNMT3a. researchgate.net This suggests a role for EP2 receptor signaling in modulating the epigenetic machinery of the cell. The interplay between prostanoid receptor signaling and epigenetic regulation is further highlighted by findings that the EP2 receptor gene (PTGER2) itself can be silenced by DNA methylation in certain cancer cells. nih.govtmd.ac.jp
A significant downstream effect of Butaprost signaling is the robust upregulation of Nur77 (also known as NR4A1) mRNA expression. medchemexpress.commerckmillipore.com In HEK293/EBNA cells stably expressing the human EP2 receptor, Butaprost treatment induced an approximately five-fold increase in Nur77 mRNA levels in a manner that was both dose- and time-dependent. medchemexpress.commerckmillipore.com As previously mentioned, this upregulation is mediated through the Protein Kinase C (PKC) pathway. medchemexpress.commerckmillipore.com Nur77 is an orphan nuclear receptor involved in various cellular processes, and its induction by Butaprost serves as a marker for the activation of specific EP2 receptor-coupled signaling pathways. merckmillipore.comwikigenes.org
Table 2: Butaprost's Effects on Phosphatase and Gene Regulatory Proteins
| Target Protein | Effect of Butaprost | Cell/System Studied | Key Findings |
|---|---|---|---|
| PTEN | Increases phosphatase activity by 3.5-fold. nih.gov | Human Lung Fibroblasts (IMR-90) | Activity is enhanced via decreased tyrosine phosphorylation, not increased protein expression. nih.gov |
| DNMT3a | Reduces mRNA expression levels. researchgate.net | Human Gingival Fibroblasts | Suggests EP2 signaling can modulate the cellular epigenetic machinery. researchgate.net |
| Nur77 | Induces an ~5-fold upregulation of mRNA expression. medchemexpress.commerckmillipore.com | hEP2-HEK293/EBNA Cells | Effect is dose- and time-dependent and mediated by the PKC pathway. medchemexpress.commerckmillipore.com |
Modulation of Na+,K+-ATPase Activity
The Na+,K+-ATPase, also known as the sodium-potassium pump, is a vital enzyme embedded in the plasma membrane of most animal cells. It actively transports sodium (Na+) and potassium (K+) ions against their concentration gradients, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the secondary active transport of other solutes. The activity of this enzyme is not static; it is dynamically modulated by a variety of signaling molecules, including prostaglandins (B1171923) and their synthetic analogs. Butaprost (free acid form), a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2, has been identified as a significant modulator of Na+,K+-ATPase activity through specific downstream signaling cascades.
Research has demonstrated that Butaprost exerts a stimulatory effect on Na+,K+-ATPase. In studies using rat hippocampal slices, Butaprost was found to increase the activity of Na+,K+-ATPase in a concentration-dependent manner. ufsm.brnih.gov This effect is initiated by the binding of Butaprost to the EP2 receptor, a G-protein coupled receptor (GPCR) that is linked to the stimulatory G-protein, Gs. nih.govfrontiersin.org Activation of the Gs protein subsequently stimulates adenylyl cyclase, leading to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. dntb.gov.uanih.gov
This increase in cAMP activates Protein Kinase A (PKA), a key downstream effector in this signaling pathway. ufsm.brnih.gov The involvement of PKA in mediating the effects of EP2 receptor activation on Na+,K+-ATPase has been corroborated in various studies. For instance, the stimulatory action of Butaprost on the pump is consistent with findings where PKA activation leads to increased Na+,K+-ATPase activity. ufsm.br
Beyond direct enzymatic activation, the signaling cascade initiated by Butaprost also extends to the level of gene transcription. In Madin-Darby canine kidney (MDCK) cells, which serve as a model for distal tubule cells, Butaprost has been shown to stimulate the transcription of the Na,K-ATPase β1 subunit gene. nih.gov This effect further supports the role of EP2 receptor activation in the upregulation of the sodium pump. The mechanism involves a Prostaglandin Response Element (PGRE) located on the promoter of the human β1 subunit gene. nih.gov
The table below summarizes the research findings on the modulation of Na+,K+-ATPase by Butaprost.
| Cell/Tissue Type | Effect of Butaprost | Key Signaling Molecules Involved | Research Model |
| Rat Hippocampal Slices | Increased Na+,K+-ATPase activity (concentration-dependent) ufsm.brnih.gov | EP2 Receptor, PKA ufsm.br | In situ tissue slices ufsm.br |
| Madin-Darby Canine Kidney (MDCK) Cells | Stimulated transcription of Na,K-ATPase β1 subunit gene nih.gov | EP2 Receptor nih.gov | Transient transfection studies nih.gov |
| Hypothalamic MCH Neurons | Inhibition of electrogenic Na+/K+-ATPase (leading to depolarization) pnas.org | EP2 Receptor pnas.org | Mouse and Rat Models pnas.org |
Cellular and Tissue Specific Research Findings Using Butaprost Free Acid Form
Renal Fibrosis and Cellular Mechanisms
Renal fibrosis is a pathological process central to the progression of chronic kidney disease (CKD). ksn.or.krnih.gov Research has explored the potential of targeting the EP2 receptor with Butaprost to mitigate fibrotic processes in the kidney. nih.govnih.gov Studies utilize various models, including kidney cell lines, animal models of kidney injury, and human kidney tissue slices, to elucidate the compound's effects. nih.govnih.govalspi.com
Transforming growth factor-beta (TGF-β) is a primary mediator of fibrosis. researchgate.net Its signaling through the Smad pathway is a key driver of the production of extracellular matrix proteins like fibronectin. nih.gov In studies using Madin-Darby Canine Kidney (MDCK) epithelial cells, Butaprost has been shown to counteract the effects of TGF-β. ksn.or.krnih.govnih.gov Treatment with Butaprost significantly reduces the TGF-β-induced expression of fibronectin. nih.govnih.govalspi.com This anti-fibrotic effect is linked to the modulation of the Smad signaling pathway. Specifically, Butaprost attenuates the phosphorylation of Smad2, a critical step in the activation of this pathway by TGF-β. nih.govnih.govalspi.com These findings suggest that Butaprost hampers TGF-β/Smad2 signaling to exert its anti-fibrotic effects. nih.govmedchemexpress.commedchemexpress.eu
Epithelial-mesenchymal transition (EMT) is a crucial component of the fibrotic process where epithelial cells acquire mesenchymal, fibroblast-like properties. alspi.com In kidney cell models, TGF-β is a potent inducer of EMT. nih.gov Research demonstrates that Butaprost can inhibit this transition. nih.govnih.govalspi.com In MDCK cells exposed to TGF-β, Butaprost treatment was observed to prevent the cells from adopting a spindle-like morphology, which is characteristic of EMT. nih.gov This inhibitory effect on EMT is a key aspect of its ability to mitigate renal fibrogenesis at a cellular level. ksn.or.krnih.gov
Fibroblasts are key effector cells in fibrosis, responsible for the excessive deposition of collagen. Butaprost has been shown to modulate collagen synthesis in various fibroblast models. In animal models of renal fibrosis, such as mice that have undergone unilateral ureteral obstruction, treatment with Butaprost attenuated the development of fibrosis, as demonstrated by a reduction in the expression of collagen 1A1. nih.govnih.govnih.gov
Studies on other types of fibroblasts, such as human lung fibroblasts, provide further insight into the mechanism. In these cells, Butaprost inhibits collagen synthesis. ersnet.org This effect is reproduced by other agents that increase intracellular cyclic adenosine (B11128) monophosphate (cAMP), such as forskolin, suggesting that the anti-fibrotic action of Butaprost is mediated through the EP2 receptor's coupling to Gs proteins and subsequent activation of the cAMP signaling pathway. ersnet.orgphysiology.orgphysiology.org The EP2-specific agonist was found to suppress collagen I expression to a similar or greater extent than PGE2 itself. physiology.orgphysiology.org
Table 1: Summary of Butaprost's Effects in Renal Fibrosis Models
Inhibition of Epithelial-Mesenchymal Transition in Kidney Cell Models
Neurobiological Research Applications
The EP2 receptor is widely expressed in the nervous system, including in neurons and glial cells, making it a target of interest for neurological disorders. emory.edu Butaprost (free acid) has been utilized in neurobiological research to explore the neuroprotective potential of EP2 receptor activation against various toxic insults. emory.edunih.gov
Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785) and N-methyl-D-aspartate (NMDA), is implicated in acute neurological events like stroke. nih.govmdpi.com Research has shown that activation of the EP2 receptor with Butaprost can be neuroprotective in this context. emory.edunih.gov
In mouse models, pretreatment with Butaprost resulted in a significant, dose-dependent reduction in the lesion volume caused by NMDA injection into the striatum. nih.gov In vitro studies using primary mouse or rat neuronal cultures corroborated these findings, showing that Butaprost significantly increased neuron survival following exposure to toxic levels of NMDA or glutamate. nih.govjneurosci.org This neuroprotective effect appears to be mediated by the cAMP pathway, as Butaprost treatment significantly increased cAMP levels in primary neurons. nih.gov However, some studies suggest the effect may depend on the cellular environment; EP2 activation is protective in neuron-enriched cultures but may exacerbate toxicity in mixed cultures containing glia. nih.govacs.org
The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in research to model the selective loss of dopaminergic neurons that occurs in Parkinson's disease. nih.gov Studies using primary neuronal cultures from embryonic rat midbrain have demonstrated that Butaprost can protect these neurons from 6-OHDA. nih.govnih.gov Cultured dopaminergic neurons were found to express EP2 receptors, and treatment with Butaprost significantly reduced the cell death induced by 6-OHDA. nih.govnih.gov
The mechanism underlying this protection involves the cAMP-dependent protein kinase A (PKA) pathway. nih.gov The protective effect of Butaprost was abolished by the presence of PKA inhibitors, indicating that the neuroprotection afforded by EP2 receptor activation is dependent on cAMP-PKA signaling. nih.govnih.gov These findings highlight a potential pathway for neuroprotective strategies in diseases characterized by dopaminergic neuron degeneration. nih.gov
Table 2: Summary of Butaprost's Effects in Neurobiological Research
Influence on Poly (ADP-ribose)-polymerase (PARP) Upregulation in Ischemia Models
Butaprost, a selective agonist for the E-prostanoid 2 (EP2) receptor, has been shown to exert protective effects in models of retinal ischemia. arvojournals.orgresearchgate.net One of the key mechanisms underlying this protection involves the modulation of Poly (ADP-ribose)-polymerase (PARP) activity. Following an ischemic event in the retina, there is a significant upregulation of PARP protein, a process associated with apoptosis or programmed cell death. arvojournals.orgarvojournals.org
Research has demonstrated that intravitreal administration of butaprost can significantly attenuate this ischemia/reperfusion-induced upregulation of PARP protein. arvojournals.orgresearchgate.netarvojournals.org This finding provides evidence that butaprost helps to mitigate the apoptotic processes that are triggered by ischemic insults. arvojournals.org The upregulation of PARP is a critical step in the cell death cascade, and by blunting this increase, butaprost contributes to the survival of retinal neurons, particularly ganglion cells which are highly susceptible to ischemic damage. arvojournals.orgarvojournals.org
In studies involving retinal ischemia/reperfusion injury, the levels of neurofilament-L (NF-L), a protein important for ganglion cell structure, were observed to decrease, while PARP and glial fibrillary acidic protein (GFAP) in Müller cells increased. arvojournals.orgarvojournals.org Treatment with butaprost was found to significantly blunt these detrimental changes, underscoring its neuroprotective role. arvojournals.orgarvojournals.org The evidence strongly suggests that the stimulation of EP2 receptors by butaprost is a key pathway in attenuating the harmful effects of ischemia/reperfusion on the retina. arvojournals.orgresearchgate.net
Modulation of Na+,K+-ATPase Activity in Hippocampal Slices
In studies using rat hippocampal slices, the selective EP2 receptor agonist butaprost has been observed to influence the activity of Na+,K+-ATPase, an essential membrane protein for maintaining electrolyte homeostasis and neuronal excitability. nih.govufsm.br Research indicates that butaprost, when applied to hippocampal slices, increases the activity of Na+,K+-ATPase in a concentration-dependent manner. nih.gov
This effect is in contrast to the actions of prostaglandin (B15479496) E2 (PGE2), which generally decreases Na+,K+-ATPase activity through EP1, EP3, and EP4 receptors. nih.govufsm.br While butaprost on its own enhances the enzyme's activity, it does not prevent the inhibitory effect of PGE2 when they are co-administered. nih.govufsm.br The modulation of Na+,K+-ATPase by butaprost highlights the specific role of the EP2 receptor in regulating neuronal ion transport.
| Compound | Concentration | Effect on Na+,K+-ATPase Activity | Tissue Model |
| Butaprost | 0.1-10 µM | Increase | Rat Hippocampal Slices |
Immunological and Inflammatory Cell Responses
Butaprost has been identified as an effective inhibitor of mediator release from human lung mast cells. nih.govcapes.gov.br Specifically, it has been shown to inhibit the IgE-mediated release of histamine (B1213489) in a concentration-dependent manner. nih.govcapes.gov.br This inhibitory action is mediated through the EP2 receptor. nih.govcapes.gov.br
Studies comparing various prostanoid receptor agonists found that among the EP receptor ligands, only the EP2-selective agonist butaprost was effective at inhibiting histamine release. nih.govcapes.gov.br In contrast, agonists for EP1 and EP3 receptors were ineffective. nih.govcapes.gov.br The pEC50 value for butaprost in inhibiting histamine release has been reported to be 5.2±0.2. nih.govcapes.gov.br Furthermore, long-term incubation of mast cells with butaprost led to a reduction in the subsequent ability of PGE2 to inhibit histamine release, a phenomenon known as desensitization, further confirming the role of the EP2 receptor. nih.govcapes.gov.br However, some studies on human peripheral blood-derived mast cells have reported that butaprost had little effect on anti-IgE stimulated histamine release, suggesting that the role of butaprost may vary depending on the specific mast cell population and experimental conditions. researchgate.netnih.gov
| Agonist | Target Receptor | Effect on IgE-mediated Histamine Release | Cell Type |
| Butaprost | EP2 | Inhibition | Human Lung Mast Cells |
| Sulprostone | EP1/EP3 | Ineffective | Human Lung Mast Cells |
| 17-phenyl-trinor-PGE2 | EP1 | Ineffective | Human Lung Mast Cells |
Butaprost has been shown to modulate the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from human airway smooth muscle (HASM) cells. nih.govnih.gov In these cells, interleukin-1β (IL-1β) stimulates the release of GM-CSF. nih.govnih.gov Butaprost, acting as an EP2-selective agonist, suppresses this IL-1β-induced GM-CSF release in a concentration-dependent manner. nih.govnih.gov
The inhibitory effect of butaprost on GM-CSF release is mediated through the EP2 receptor, which leads to the activation of a cAMP-dependent protein kinase (PKA) pathway. nih.govnih.gov The potency of butaprost in this regard was found to be less than other prostanoid agonists such as ONO-AE1-259 and 16,16-dimethyl PGE2. nih.gov Nevertheless, these findings establish a clear role for butaprost in the regulation of inflammatory mediator release from airway smooth muscle cells. nih.govnih.gov In nasal polyp fibroblasts from patients with aspirin-exacerbated respiratory disease (AERD), the capacity of butaprost to inhibit GM-CSF release was found to be lower compared to control fibroblasts, which may be related to a lower expression of the EP2 receptor in AERD. rhinologyjournal.com
| Agonist | pIC50 | Maximum Inhibition (at 10 µM) | Cell Type |
| Butaprost | 5.43 | 56% | Human Airway Smooth Muscle Cells |
| ONO-AE1-259 | 8.79 | 68% | Human Airway Smooth Muscle Cells |
| 16,16-dimethyl PGE2 | 7.13 | 83% | Human Airway Smooth Muscle Cells |
| Misoprostol | 5.64 | 65% | Human Airway Smooth Muscle Cells |
Inhibition of Mediator Release (e.g., Histamine) from Mast Cells
Ocular System Research
Butaprost has been investigated for its effects on the eye, particularly in the context of intraocular pressure (IOP) regulation.
The ciliary muscle plays a crucial role in regulating aqueous humor outflow and, consequently, IOP.
Morphological Changes and Outflow: Long-term treatment with Butaprost in cynomolgus monkeys led to morphological changes in the ciliary muscle, characterized by increased spaces between the muscle bundles. arvojournals.orgresearchgate.netnih.gov These changes are believed to contribute to the formation of new outflow channels, thereby increasing uveoscleral outflow. arvojournals.orgresearchgate.netnih.gov
Limited Direct Relaxation: In isolated human and monkey ciliary muscle preparations, Butaprost (free acid) demonstrated only a modest direct relaxant effect on pre-contracted muscle strips. arvojournals.orgarvojournals.org This suggests that the primary mechanism for its IOP-lowering effect may not be direct muscle relaxation but rather the remodeling of the ciliary muscle and surrounding tissues. arvojournals.orgresearchgate.netnih.govarvojournals.orgarvojournals.org
The following table details the findings related to Butaprost and ciliary muscle:
| Study Model | Key Finding |
| Cynomolgus Monkeys (in vivo) | Increased spaces between ciliary muscle bundles, suggesting increased uveoscleral outflow. arvojournals.orgresearchgate.netnih.gov |
| Isolated Human and Monkey Ciliary Muscle | Modest direct relaxation of pre-contracted muscle. arvojournals.orgarvojournals.org |
Characterization of EP Receptor Expression Profiles in Various Cell Lines and Primary Tissues
Butaprost (free acid) is a standard pharmacological tool used to identify and characterize the expression and function of EP2 receptors in various cell and tissue types due to its selectivity. netascientific.combertin-bioreagent.com
CHO cells are frequently used in receptor research due to their low endogenous receptor expression, making them an ideal system for studying transfected receptors.
Binding Affinity Studies: Butaprost (free acid) exhibits a significantly higher binding affinity for the EP2 receptor compared to its methyl ester form in membranes from EP2 receptor-transfected CHO cells. netascientific.combertin-bioreagent.comcaymanchem.comglpbio.comcaymanchem.com The reported Ki values for Butaprost (free acid) are in the nanomolar range, while the Ki for Butaprost methyl ester is in the micromolar range. netascientific.combertin-bioreagent.comcaymanchem.comglpbio.comcaymanchem.com
Receptor Selectivity: Studies using a panel of mouse prostanoid receptors expressed in CHO cells have confirmed the selectivity of Butaprost for the EP2 receptor, with negligible binding to EP1, EP3, and EP4 receptors. caymanchem.comcaymanchem.com
The following table presents binding affinity data for Butaprost in CHO cells:
| Compound | Receptor | Ki Value |
| Butaprost (free acid) | Murine EP2 | 73 nM bertin-bioreagent.comcaymanchem.com |
| Butaprost (methyl ester) | Murine EP2 | 2,400 nM bertin-bioreagent.comcaymanchem.com |
HEK293 cells are another common cell line for studying receptor signaling pathways.
EP2 Receptor-Mediated Signaling: In HEK293 cells stably expressing the human EP2 receptor, Butaprost treatment leads to a significant increase in intracellular cAMP levels. biomolther.org This confirms the coupling of the EP2 receptor to the Gs-adenylyl cyclase pathway. biomolther.org
Gene Expression Regulation: Butaprost has been shown to induce the upregulation of Nur77 mRNA expression in HEK293 cells expressing the human EP2 receptor. medchemexpress.commerckmillipore.com This effect was found to be mediated through a protein kinase C (PKC) pathway, suggesting a link between EP2 receptor stimulation and PKC activation. medchemexpress.commerckmillipore.com
Agonist Specificity: In HEK293 cells expressing different EP receptor subtypes, Butaprost demonstrated selective activation of the EP2 receptor, as measured by downstream signaling events like VASP phosphorylation. nih.gov
The following table summarizes the effects of Butaprost in HEK293 cells:
| Cell Line | Key Finding | Pathway Implicated |
| hEP2-HEK293/EBNA | Upregulation of Nur77 mRNA expression. medchemexpress.commerckmillipore.com | Protein Kinase C (PKC) medchemexpress.commerckmillipore.com |
| EP2-transfected HEK293 | Increased intracellular cAMP. biomolther.org | Gs-adenylyl cyclase biomolther.org |
| HA-EP2-expressing HEK293 | Selective VASP phosphorylation. nih.gov | EP2 receptor signaling nih.gov |
MDCK cells are a well-established model for studying renal epithelial cell function.
Anti-Fibrotic Effects: In MDCK cells, Butaprost has been shown to reduce TGF-β-induced fibronectin expression, Smad2 phosphorylation, and epithelial-mesenchymal transition, all of which are key events in renal fibrosis. medchemexpress.comnih.gov
EP Receptor Involvement in Ion Transport: Studies in MDCK cells have implicated both EP1 and EP2 receptors in the regulation of Na,K-ATPase transcription. drugbank.com The use of the EP2 selective agonist Butaprost helped to delineate the role of this specific receptor subtype. drugbank.com
Modulation of Apical Elimination: Research has shown that the COX-2/PGE2 pathway, acting through EP2 and EP4 receptors, can suppress the elimination of transformed cells from epithelial layers. nih.gov Butaprost (free acid) was used as a selective EP2 agonist in these studies. nih.gov
The following table highlights the findings from studies using Butaprost in MDCK cells:
| Study Focus | Key Finding with Butaprost |
| Renal Fibrosis | Reduction of TGF-β-induced fibrotic markers. medchemexpress.comnih.gov |
| Ion Transport Regulation | Stimulation of Na,K-ATPase transcription. drugbank.com |
| Transformed Cell Elimination | Suppression of apical extrusion of RasV12-transformed cells. nih.gov |
Investigations in Human Lung Fibroblasts (e.g., IMR-90) and Murine Macrophages (e.g., RAW 264.7)
Butaprost (free acid form), a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2, has been instrumental in elucidating cellular pathways in various in vitro models. Research using the human fetal lung fibroblast cell line IMR-90 and the murine macrophage-like cell line RAW 264.7 has revealed specific effects on fibroblast function and inflammatory responses.
Research Findings in Human Lung Fibroblasts (IMR-90)
Studies utilizing the IMR-90 cell line have demonstrated that Butaprost plays a significant role in modulating key fibroblast behaviors, particularly those associated with tissue remodeling and fibrosis. The primary mechanism involves the activation of the EP2 receptor, which is the predominant EP receptor subtype expressed on IMR-90 cells. nih.govphysiology.org
Effects on Cell Migration and Signaling:
Butaprost significantly inhibits the migration of IMR-90 fibroblasts. nih.gov This inhibitory effect is linked to an increase in the activity of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). nih.gov Butaprost treatment leads to a decrease in the tyrosine phosphorylation of PTEN, which enhances its phosphatase activity. nih.gov This increase in PTEN activity occurs independently of migratory stimuli like basic fibroblast growth factor (bFGF). nih.gov The signaling cascade is initiated by the binding of Butaprost to the EP2 receptor, leading to a substantial increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govatsjournals.org In fact, cAMP levels in IMR-90 cells were observed to be approximately three times higher after treatment with Butaprost compared to PGE2. nih.gov
Effects on Myofibroblast Differentiation:
Butaprost has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, a critical process in the development of fibrosis. When IMR-90 cells are stimulated with Transforming Growth Factor-beta 1 (TGF-β1), a potent inducer of myofibroblast transition, co-incubation with Butaprost leads to a significant reduction in the expression of key myofibroblast markers. atsjournals.org Specifically, Butaprost treatment resulted in a 33% decrease in alpha-smooth muscle actin (α-SMA) expression and a 34% decrease in collagen I protein expression compared to cells treated with TGF-β1 alone. atsjournals.org This anti-fibrotic effect is directly linked to the activation of the EP2 receptor and subsequent elevation of cAMP. atsjournals.orgresearchgate.net Furthermore, Butaprost treatment alters the morphology of IMR-90 cells, causing them to appear shrunken longitudinally and inhibiting the formation of TGF-β1-induced focal adhesions. nih.gov
Table 1: Effects of Butaprost on Cellular Endpoints in IMR-90 Human Lung Fibroblasts
| Cellular Process | Key Protein/Molecule | Observed Effect of Butaprost | Reference |
| Cell Migration | - | Significantly inhibited | nih.gov |
| Protein Activity | PTEN | Activity increased 3.5-fold | nih.gov |
| Protein Phosphorylation | PTEN (Tyrosine) | Phosphorylation decreased | nih.gov |
| Signaling Molecule | cAMP | Levels significantly increased | atsjournals.org |
| Myofibroblast Marker | α-SMA | Expression decreased by 33% (in presence of TGF-β1) | atsjournals.org |
| Extracellular Matrix | Collagen I | Expression decreased by 34% (in presence of TGF-β1) | atsjournals.org |
| Cell Morphology | - | Cells appear shrunken; inhibits focal adhesion formation | nih.gov |
Research Findings in Murine Macrophages (RAW 264.7)
The RAW 264.7 cell line, a model for murine macrophages, has been used to investigate the role of Butaprost in modulating innate immune responses. These cells express multiple EP receptors, including EP2 and EP4, which are coupled to increases in cAMP. nih.govnih.gov
Effects on Cytokine Production:
Butaprost, acting as an EP2 agonist, has been shown to induce the production of Interleukin-6 (IL-6), a pleiotropic cytokine involved in inflammation. hku.hkresearchgate.net This effect highlights the role of the EP2 receptor pathway in mediating specific inflammatory responses in macrophages. hku.hk
Beyond its direct effects, Butaprost also modulates the macrophage response to other inflammatory stimuli. For instance, in the presence of lipopolysaccharide (LPS), a component of bacterial cell walls, Butaprost can influence the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov Studies have demonstrated that Butaprost pretreatment, similar to PGE2, enhances IL-10 protein expression in LPS-stimulated macrophages. nih.gov This suggests that EP2 receptor activation contributes to the complex regulation of both pro- and anti-inflammatory pathways in macrophages. nih.govnih.gov
Table 2: Effects of Butaprost on Cytokine Production in RAW 264.7 Murine Macrophages
| Cytokine | Stimulus Context | Observed Effect of Butaprost | Reference |
| Interleukin-6 (IL-6) | Butaprost alone | Production induced | hku.hkresearchgate.net |
| Interleukin-10 (IL-10) | Pretreatment followed by LPS | Expression enhanced | nih.gov |
Advanced Methodological Approaches for Investigating Butaprost Free Acid Form
Radioligand Binding Assays for Quantitative Receptor Affinity Determination
Radioligand binding assays are fundamental in determining the affinity and selectivity of ligands for their receptors. nih.gov These assays typically involve incubating a receptor preparation, such as cell membranes from transfected cells, with a radiolabeled ligand. sci-hub.se The affinity is quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. nih.govsci-hub.se
For Butaprost (free acid), studies have shown that it binds to the murine EP2 receptor with a Ki value of 2.4 μM. targetmol.commedchemexpress.commedchemexpress.com In membranes from CHO cells transfected with the EP2 receptor, Butaprost (free acid) exhibits a Ki of 73 nM. caymanchem.comcvmh.fr This is a significantly higher affinity compared to its methyl ester form, which has a Ki of 2,400 nM. caymanchem.comcvmh.fr This highlights the general principle that prostaglandin (B15479496) free acids typically bind to their receptors with 10 to 100 times greater affinity than their ester derivatives. caymanchem.comcvmh.frcaymanchem.com The selectivity of Butaprost for the EP2 receptor over other prostanoid receptors like EP1, EP3, and EP4 has also been established through these assays. targetmol.commedchemexpress.commedchemexpress.com
Table 1: Binding Affinities of Butaprost Forms for the EP2 Receptor
| Compound | Cell Type/Membrane Source | Ki Value |
|---|---|---|
| Butaprost (free acid) | Murine EP2 Receptor | 2.4 μM |
| Butaprost (free acid) | EP2 receptor-transfected CHO cells | 73 nM |
| Butaprost (methyl ester) | EP2 receptor-transfected CHO cells | 2,400 nM |
Functional Cell-Based Assays for Agonist Efficacy and Potency
Functional cell-based assays are essential for determining the efficacy and potency of an agonist like Butaprost. These assays measure the biological response initiated by the binding of the agonist to its receptor.
The EP2 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. atsjournals.org cAMP accumulation assays are therefore a primary method for assessing the functional activity of Butaprost.
In various cell types, Butaprost has been shown to stimulate cAMP production. For instance, in IMR-90 cells, Butaprost treatment leads to a dose-dependent increase in intracellular cAMP. atsjournals.org Similarly, in human mast cells, Butaprost at a concentration of 10 μM significantly stimulated cAMP accumulation. ashpublications.org In FPEP2 cells, Butaprost treatment for 5 or 10 minutes resulted in a significant, time-dependent increase in intracellular cAMP. nih.gov However, in some cell types, such as guinea-pig tracheal epithelial cells, Butaprost failed to stimulate cAMP generation, suggesting differential receptor coupling or expression. nih.gov
Table 2: Effect of Butaprost (free acid) on cAMP Accumulation in Different Cell Types
| Cell Type | Concentration | Observation |
|---|---|---|
| IMR-90 cells | Dose-dependent | Increased intracellular cAMP |
| Human mast cells | 10 μM | Significant stimulation of cAMP accumulation |
| FPEP2 cells | Not specified | Time-dependent increase in intracellular cAMP |
| Guinea-pig tracheal epithelial cells | Not specified | No stimulatory effect on cAMP generation |
Beta-arrestin recruitment assays provide a method to study G protein-independent signaling pathways. nih.govnih.gov Upon agonist binding, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and signaling. promega.com Technologies like NanoBiT® can be used to monitor the real-time interaction between the GPCR and β-arrestin. promega.com While the direct application of β-arrestin recruitment assays to Butaprost (free acid) is not extensively detailed in the provided context, these assays are a valuable tool for characterizing the full signaling profile of GPCR agonists. nih.govnih.gov
Gene reporter assays are used to measure the transcriptional activity induced by a signaling pathway. For Butaprost, the expression of the immediate-early gene Nur77 (also known as NGFI-B or TR3) has been used as a downstream marker of EP2 receptor activation. nih.gov
In HEK293/EBNA cells stably expressing the human EP2 receptor (hEP2-HEK293/EBNA), Butaprost treatment (1-100 nM) caused a dose- and time-dependent upregulation of Nur77 mRNA expression, reaching approximately a five-fold increase. medchemexpress.com This upregulation was found to be mediated through the protein kinase C (PKC) pathway. medchemexpress.com
Beta-Arrestin Recruitment Assays
Biochemical Assays for Enzyme Activity (e.g., PTEN, Na+,K+-ATPase, DNMT)
Biochemical assays are employed to measure the effect of Butaprost on the activity of specific enzymes involved in its signaling cascades.
PTEN: In the context of fibroblast migration, Butaprost was found to increase the activity of the phosphatase and tensin homolog (PTEN). atsjournals.org This effect is linked to the increase in intracellular cAMP, suggesting that the EP2-cAMP-PTEN axis is a key signaling pathway. atsjournals.org Butaprost induced PTEN activity to a greater extent than PGE2 itself. atsjournals.org
Na+,K+-ATPase: In rat hippocampal slices, the selective EP2 receptor agonist Butaprost induced a concentration-dependent increase in Na+,K+-ATPase activity. ufsm.br This contrasts with the effect of PGE2, which can decrease the enzyme's activity through other EP receptors. ufsm.br
DNMT: Prostaglandin E2 has been shown to increase the expression of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b) in IMR-90 fibroblasts. umich.edu Treatment with the EP2 agonist Butaprost also resulted in an increase in the mRNA levels of these DNMTs, suggesting a role for the EP2 receptor in regulating DNA methylation. umich.edu
Table 3: Effect of Butaprost (free acid) on Enzyme Activity
| Enzyme | Cell/Tissue Type | Observation |
|---|---|---|
| PTEN | IMR-90 fibroblasts | Increased activity |
| Na+,K+-ATPase | Rat hippocampal slices | Concentration-dependent increase in activity |
| DNMT1, DNMT3a, DNMT3b | IMR-90 fibroblasts | Increased mRNA levels |
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., RT-PCR, Western Blotting, Immunofluorescence)
A range of molecular biology techniques are used to analyze the changes in gene and protein expression induced by Butaprost.
RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) and its quantitative version (qPCR) are used to measure changes in mRNA levels. superiorbiodx.compatsnap.com This technique has been instrumental in showing that Butaprost increases the mRNA expression of DNMTs in fibroblasts and Nur77 in hEP2-HEK293/EBNA cells. medchemexpress.comumich.edu
Western Blotting: Western blotting is a technique used to detect and quantify specific proteins in a sample. cytivalifesciences.com It has been used to confirm the upregulation of Nur77 protein expression following Butaprost treatment in hEP2-HEK293/EBNA cells. targetmol.com Additionally, Western blotting has been used to show that Butaprost can reduce the expression of fibrosis-related proteins like fibronectin and α-smooth muscle actin in kidney cells. medchemexpress.com It has also been used to analyze the phosphorylation status of signaling proteins like Smad2, ERK1/2, Akt, and STAT3 in response to Butaprost. targetmol.commedchemexpress.comresearchgate.net
Immunofluorescence: Immunofluorescence is a technique that uses antibodies labeled with fluorescent dyes to visualize the localization of specific proteins within cells. While direct examples of using immunofluorescence to study Butaprost (free acid) are not detailed in the provided context, it is a powerful tool for observing changes in protein distribution and cellular morphology in response to agonist treatment.
Genetic Manipulation and Knockout Models for Receptor Deletion Studies
The investigation of Butaprost's biological functions has been significantly advanced by the use of genetic manipulation, particularly through the development of knockout mouse models. These models, in which the gene for a specific receptor is deleted, provide a powerful tool to dissect the precise role of that receptor in mediating the effects of Butaprost. The majority of these studies have focused on the E-prostanoid 2 (EP2) receptor, confirming it as the primary target for Butaprost's actions. spandidos-publications.comacs.org
The creation and utilization of EP2 genetic knockout models have generated a wealth of information regarding the function of the EP2 receptor in both normal physiological and disease states. nih.gov Studies employing EP2-deficient mice have been instrumental in understanding the receptor's role in various cancers, including those of the lung, skin, and breast, with knockout mice often exhibiting a lower incidence and reduced tumor development. spandidos-publications.com For instance, in a chemical carcinogenesis model, EP2-null mice developed fewer and smaller tumors compared to their wild-type counterparts. spandidos-publications.com
In the context of inflammation, research using macrophages from EP2 knockout mice has been crucial. For example, while the selective EP2 agonist Butaprost mimicked the inhibitory effects of prostaglandin E2 (PGE2) on alveolar macrophage phagocytosis in wild-type cells, macrophages from EP2-deficient mice were resistant to these effects. aai.org This resistance confirmed that the immunosuppressive actions of PGE2 in these cells are mediated through the EP2 receptor. aai.org Similarly, control experiments with LPS-treated macrophages from EP2 knockout mice showed no change in nitrite (B80452) production when Butaprost was added, further validating the selective binding of Butaprost to the EP2 receptor. jneurosci.org
Further studies have utilized conditional knockout models to investigate the cell-specific roles of the EP2 receptor. nih.gov For example, deleting the EP2 receptor specifically in myeloid-lineage cells has helped to elucidate the contribution of these cells to systemic and central nervous system inflammation. nih.gov
The value of knockout models is also evident in studies of vascular biology. In EP2 knockout mice (EP2-/-), vascular smooth muscle cells (VSMCs) showed increased proliferation in response to platelet-derived growth factor-BB (PDGF-BB), an effect that could not be inhibited by Butaprost. ahajournals.org This contrasts with wild-type VSMCs, where Butaprost suppressed this proliferation. ahajournals.org These findings, made possible by the availability of EP2 knockout models, suggest that the EP2 receptor has an anti-proliferative role in VSMCs. ahajournals.org
While genetic deletion of prostanoid receptors has been invaluable, it is a complex approach. spandidos-publications.com The development of selective small-molecule ligands for the EP2 receptor complements this genetic strategy. spandidos-publications.com However, the initial lack of selective EP2 antagonists meant that early research heavily relied on genetic deletion and the use of agonists like Butaprost. spandidos-publications.comemory.edu
Table 1: Key Findings from EP2 Receptor Knockout Studies Involving Butaprost
| Model System | Experimental Condition | Key Finding with Butaprost | Reference |
| Alveolar Macrophages (from EP2 knockout mice) | Phagocytosis Assay | Butaprost failed to inhibit phagocytosis, unlike in wild-type cells. | aai.org |
| Peritoneal Macrophages (from EP2 knockout mice) | LPS Stimulation | Butaprost did not alter nitrite production, confirming its EP2 selectivity. | jneurosci.org |
| Vascular Smooth Muscle Cells (from EP2 knockout mice) | PDGF-BB induced proliferation | Butaprost could not inhibit the enhanced cell proliferation observed in knockout cells. | ahajournals.org |
| C6-glioma cell line overexpressing human EP2 receptors | cAMP formation assay | Butaprost induced cAMP production, which was blocked by a selective EP2 antagonist. | emory.edu |
Computational and Chemoinformatics Approaches for Structure-Activity Relationship (SAR) Derivations
Computational and chemoinformatics approaches have become indispensable tools in modern drug discovery and are increasingly applied to understand the structure-activity relationships (SAR) of compounds like Butaprost. frontiersin.orgnih.gov These methods allow for the systematic exploration of how a molecule's chemical structure relates to its biological activity. neovarsity.org For Butaprost, a selective EP2 receptor agonist, these approaches can provide insights into the specific chemical features that govern its potency and selectivity, guiding the design of new, potentially more effective therapeutic agents. spandidos-publications.comnih.gov
The core of chemoinformatics lies in the analysis of chemical data using computational and statistical methods. neovarsity.org This can involve a range of techniques, from quantitative structure-activity relationship (QSAR) modeling to the analysis of large chemical databases. frontiersin.orgneovarsity.org QSAR models, for instance, develop mathematical relationships between the structural properties of a series of compounds and their biological activities. neovarsity.org This can help to predict the activity of novel compounds before they are synthesized, saving time and resources.
In the context of Butaprost and the EP2 receptor, computational approaches can be used to:
Analyze the binding site: By modeling the three-dimensional structure of the EP2 receptor, researchers can simulate how Butaprost and other ligands interact with it. nih.gov This can reveal key amino acid residues involved in binding and help to explain the observed selectivity of Butaprost.
Virtual screening: Large libraries of virtual compounds can be computationally screened against the EP2 receptor model to identify new potential agonists or antagonists. frontiersin.orgresearchgate.net
Guide SAR studies: Computational models can help to rationalize the results of experimental SAR studies, where different analogs of Butaprost are synthesized and tested. acs.org For example, if a particular modification to the Butaprost structure leads to a change in activity, computational methods can help to explain this in terms of altered binding interactions.
While specific computational studies focusing solely on Butaprost are not extensively detailed in the provided context, the general principles of chemoinformatics are highly relevant. The development of more potent and selective EP2 receptor modulators often begins with a "hit" compound, which can be identified through high-throughput screening. acs.org Subsequent SAR studies, guided by computational insights, are then used to optimize the properties of these initial hits. acs.org
The evolution of computational techniques, from rigid models to those that account for the dynamic nature of ligand-receptor binding, has greatly enhanced the power of these approaches. frontiersin.org The integration of chemoinformatics with experimental biology is a powerful paradigm in drug discovery, enabling a more rational and efficient search for new medicines. nih.gov
Table 2: Application of Chemoinformatic Approaches in Drug Discovery
| Chemoinformatic Approach | Description | Relevance to Butaprost SAR |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate the chemical structure of compounds to their biological activity. neovarsity.org | Can be used to predict the EP2 receptor agonist activity of new Butaprost analogs based on their structural features. |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org | Can model the interaction of Butaprost with the EP2 receptor, identifying key binding interactions that contribute to its activity and selectivity. |
| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net | Can define the key features of Butaprost necessary for EP2 receptor activation, guiding the design of new agonists. |
| Virtual Screening | Computationally screens large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgresearchgate.net | Can be used to search for novel compounds with potential EP2 agonist activity, using the structure of Butaprost as a starting point. |
Q & A
Q. What experimental approaches are used to determine Butaprost (free acid)’s selectivity for EP2 receptors over other prostanoid receptors?
Butaprost’s selectivity is validated through competitive binding assays (e.g., radioligand displacement) and functional assays measuring cAMP production, as EP2 is a Gαs-coupled receptor. Key parameters include EC50 (e.g., 33 nM for murine EP2) and Ki values (e.g., 2.4 µM for EP2 vs. >10 µM for EP1/EP3/EP4). Cross-reactivity is assessed using receptor-specific agonists/antagonists (e.g., AH6809 for EP2 inhibition) .
Q. Why is the free acid form preferred over ester derivatives in receptor-binding studies?
The free acid form retains the natural C-1 carboxylate group, critical for hydrogen bonding with EP2 receptor residues. This enhances binding affinity by 10–100× compared to ester forms (e.g., methyl ester derivatives). Structural studies suggest the carboxylate interacts with Arg311 and Tyr316 in the EP2 binding pocket, stabilizing ligand-receptor interactions .
Q. How should researchers design dose-response experiments to evaluate Butaprost’s anti-fibrotic effects via TGF-β/Smad2 signaling?
Use primary cell lines (e.g., renal fibroblasts or retinal endothelial cells) and treat with Butaprost (0.1–100 nM) under fibrotic induction (e.g., TGF-β1). Measure Smad2 phosphorylation (Western blot) and collagen deposition (Masson’s trichrome). Include EP2-specific antagonists (e.g., PF-04418948) as controls to confirm receptor specificity .
Advanced Research Questions
Q. How can contradictory data on Butaprost’s stereoisomer activity be resolved in receptor profiling?
Early studies misassigned the active stereoisomer as 16(R) instead of 16(S) due to synthesis errors. To resolve discrepancies:
- Perform chiral HPLC purification to isolate (S)-butaprost.
- Use receptor knockout (EP2−/−) models to validate ligand specificity.
- Cross-reference binding data with corrected literature (post-1990s) to avoid historical inconsistencies .
Q. What methodological strategies minimize EP2/EP4 cross-reactivity in Butaprost-treated in vivo models?
Q. How to investigate Butaprost’s role in NLRP3 inflammasome activation under hyperglycemic conditions?
In retinal endothelial cells exposed to high glucose:
- Treat with Butaprost (10–100 nM) and quantify IL-1β release (ELISA).
- Assess inflammasome components (NLRP3, Caspase-1) via qPCR and immunofluorescence.
- Use EP2-specific siRNA to confirm receptor dependency .
Q. What protocols address Butaprost’s cytotoxicity in long-term cell culture studies?
- Monitor lactate dehydrogenase (LDH) release to assess membrane integrity.
- Optimize dosing intervals (e.g., pulsed vs. continuous exposure) to reduce oxidative stress.
- Include antioxidants (e.g., N-acetylcysteine) in culture media to mitigate ROS accumulation .
Methodological and Data Analysis Questions
Q. How should researchers validate conflicting EC50 values for Butaprost across species?
- Perform comparative binding assays using recombinant EP2 receptors from human, murine, and rat sources.
- Normalize data to receptor expression levels (e.g., Bmax from saturation binding).
- Account for species-specific polymorphisms in ligand-binding domains (e.g., human EP2 vs. murine EP2) .
Q. What statistical methods are recommended for analyzing Butaprost’s dose-dependent effects on cAMP accumulation?
Q. How to ensure reproducibility of Butaprost’s anti-fibrotic effects across independent laboratories?
- Standardize cell passage numbers and serum-free pre-incubation periods.
- Share raw data (e.g., Western blot densitometry) via public repositories (e.g., Zenodo).
- Validate findings using orthogonal methods (e.g., RNA-seq for Smad2 target genes) .
Critical Considerations for Experimental Design
Q. What controls are essential when studying Butaprost’s off-target effects on prostanoid biosynthesis?
- Include COX inhibitors (e.g., indomethacin) to block endogenous prostaglandin synthesis.
- Measure arachidonic acid metabolites (LC-MS/MS) to rule out indirect effects on PGE2 pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
